ethyl 2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
CAS No.: 692275-81-3
Cat. No.: VC6713458
Molecular Formula: C12H14N4O2S
Molecular Weight: 278.33
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 692275-81-3 |
|---|---|
| Molecular Formula | C12H14N4O2S |
| Molecular Weight | 278.33 |
| IUPAC Name | ethyl 2-(tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
| Standard InChI | InChI=1S/C12H14N4O2S/c1-2-18-12(17)10-8-5-3-4-6-9(8)19-11(10)16-7-13-14-15-16/h7H,2-6H2,1H3 |
| Standard InChI Key | XEMLMHRALIWOFQ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(SC2=C1CCCC2)N3C=NN=N3 |
Introduction
Ethyl 2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is an organic compound with a complex heterocyclic structure. This molecule features a tetrazole ring and a tetrahydrobenzothiophene core, linked via a carboxylate ester group. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Structural Features
The compound's structure can be broken down as follows:
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Tetrazole Ring: A five-membered nitrogen-rich heterocycle known for its stability and role in bioactivity.
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Tetrahydrobenzothiophene Core: A bicyclic system containing sulfur, contributing to the compound's electronic properties.
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Carboxylate Ester Group: The ethyl ester moiety enhances solubility and facilitates chemical modifications.
Molecular Formula
C<sub>12</sub>H<sub>14</sub>N<sub>4</sub>O<sub>2</sub>S
Molecular Weight
282.33 g/mol
SMILES Notation
CCOC(=O)C1=C(SC2=C1CCCC2)N3C=NN=N3
Synthesis Pathways
The synthesis typically involves:
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Formation of the Tetrahydrobenzothiophene Core:
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Starting from cyclization reactions involving thiophenes or related precursors.
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Introduction of the Tetrazole Ring:
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Achieved through azide-nitrile cycloaddition reactions under controlled conditions.
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Esterification:
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The carboxylic acid group is esterified using ethanol in the presence of acid catalysts.
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Potential Applications
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Pharmaceuticals:
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The tetrazole moiety is a bioisostere of carboxylic acids, often used to enhance drug activity and stability.
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The compound's framework suggests potential as an anti-inflammatory or antimicrobial agent.
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Material Science:
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Tetrazole derivatives are explored for their energetic properties in propellants and explosives.
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Analytical Characterization
The compound can be characterized using:
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Nuclear Magnetic Resonance (NMR):
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Proton () and carbon () NMR provide insights into the hydrogen and carbon environments.
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Mass Spectrometry (MS):
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Confirms molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR):
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Detects functional groups like C=O (ester) and N=N (tetrazole).
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Biological Activity
Although specific activity data for this compound is limited, similar molecules exhibit:
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Antimicrobial effects due to tetrazole's ability to interact with bacterial enzymes.
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Anti-inflammatory properties by inhibiting pathways like COX or LOX.
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